EG 018

cannabinoid receptor pharmacology radioligand binding CB1 affinity

EG-018 is a carbazole-based synthetic cannabinoid receptor agonist distinguished by its low-efficacy partial agonist phenotype at CB1 (Ki=21 nM, Emax=28±3% GTPγS). Unlike high-efficacy SCRAs (e.g., JWH-018, 5F-MDMB-PINACA), EG-018 exhibits attenuated G-protein activation despite robust binding, making it an indispensable benchmark for biased signaling studies, GPCR efficacy determinants, and neutral antagonist development. Procure EG-018 as an analytical reference standard (≥98% purity) for LC-MS/MS method calibration in forensic toxicology or as a pathway-selective CB1 tool compound for BRET-based cAMP and [³⁵S]GTPγS assays. Not for human use.

Molecular Formula C28H25NO
Molecular Weight 391.5
Cat. No. B1162972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG 018
Synonymsnaphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone
Molecular FormulaC28H25NO
Molecular Weight391.5
Structural Identifiers
SMILESO=C(C1=CC=CC2=C1C=CC=C2)C3=CC(C(C=CC=C4)=C4N5CCCCC)=C5C=C3
InChIInChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3
InChIKeyFJMMDJDPNLZYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EG-018 Synthetic Cannabinoid: Core Pharmacological and Structural Profile for Research Procurement


EG-018 (naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone) is a carbazole-based synthetic cannabinoid receptor agonist (SCRA) structurally distinguished by a 9-pentyl-9H-carbazole core substituted with a 1-naphthoyl group at the 3-position [1]. Unlike the aminoalkylindole scaffold of early-generation SCRAs such as JWH-018, the carbazole framework of EG-018 introduces a fused tricyclic aromatic system that alters receptor interaction dynamics. At human CB1 and CB2 receptors expressed in HEK293 cells, EG-018 exhibits high binding affinity—CB1 Ki = 21 nM (95% CI: 10.5–45.7 nM), CB2 Ki = 7 nM (95% CI: 2.09–28.8 nM)—yet functions as a low-efficacy partial agonist in functional assays [2]. This dissociation between robust binding and attenuated signaling represents a defining pharmacological signature that distinguishes EG-018 from high-efficacy SCRAs and from Δ9-tetrahydrocannabinol (THC). The compound has been identified in seized materials worldwide and is offered as an analytical reference standard (e.g., 1000 µg/mL in methanol) for forensic toxicology and receptor pharmacology applications .

EG-018 Procurement Rationale: Why Structural Analogs Cannot Substitute Without Quantitative Justification


Synthetic cannabinoids within the same structural class frequently exhibit divergent pharmacological profiles that preclude simple substitution in experimental workflows. EG-018 exemplifies this principle: although it shares the naphthoyl pharmacophore with JWH-018, its carbazole core replaces the aminoalkylindole moiety, resulting in a distinct efficacy profile at CB1 receptors [1]. While JWH-018 and many newer SCRAs (e.g., 5F-MDMB-PINACA) act as full or high-efficacy agonists with nanomolar to sub-nanomolar EC50 values, EG-018 displays markedly attenuated G-protein activation and cAMP inhibition relative to its binding affinity [2]. This low-efficacy partial agonism translates into a unique in vivo signature: negligible CB1-mediated behavioral effects following intraperitoneal administration in mice, despite high in vitro receptor occupancy [3]. Consequently, researchers requiring a high-efficacy CB1 agonist for maximal signal output or a compound that reliably recapitulates cannabis-like behavioral effects should not substitute EG-018 for JWH-018, AM-2201, or 5F-analogs. Conversely, investigations of biased signaling, ligand efficacy determinants, or neutral antagonist development demand EG-018 specifically for its low-efficacy phenotype. Substitution without quantitative alignment to the specific assay endpoint will confound data interpretation and undermine experimental reproducibility.

EG-018 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


CB1 Receptor Binding Affinity of EG-018 Relative to THC and JWH-018

EG-018 binds to human CB1 receptors with a Ki of 21 nM (95% CI: 10.5–45.7 nM), representing intermediate affinity between the prototypical phytocannabinoid THC (Ki = 8.05 nM; 95% CI: 7.24–8.91 nM) and the high-efficacy SCRA JWH-018 (Ki = 9.0 nM) [1]. EG-018's affinity is approximately 2.6-fold lower than THC and 2.3-fold lower than JWH-018 at CB1, yet this modest difference does not account for the compound's profoundly attenuated functional efficacy.

cannabinoid receptor pharmacology radioligand binding CB1 affinity

CB2 Receptor Binding Affinity and EG-018's Inverted CB1/CB2 Selectivity Profile

EG-018 exhibits higher affinity for CB2 (Ki = 7.76 nM; 95% CI: 2.09–28.8 nM) than for CB1 (Ki = 21 nM), yielding a CB1/CB2 Ki ratio of approximately 2.7 [1]. This selectivity profile contrasts with THC, which displays greater affinity for CB1 (Ki = 8.05 nM) than CB2 (Ki = 32 nM), producing a CB1/CB2 ratio of 0.25. JWH-018 also favors CB2 (Ki = 2.94 nM) over CB1 (Ki = 9.0 nM) with a CB1/CB2 ratio of approximately 3.1 . EG-018 thus occupies an intermediate selectivity position, with CB2 preference less pronounced than JWH-018 but inverted relative to THC.

CB2 receptor binding selectivity cannabinoid receptor subtype

Functional Efficacy of EG-018 in G-Protein Activation ([35S]GTPγS Binding) Compared to THC

In [35S]GTPγS binding assays at human CB1 receptors, EG-018 acts as a weak partial agonist with an Emax of 28 ± 3% relative to the full agonist CP55,940 (Emax = 100%) [1]. By comparison, THC produces an Emax of 51 ± 4% under identical assay conditions. At CB2 receptors, EG-018 and THC exhibit comparable efficacy, with EG-018 achieving an Emax of 58 ± 5% versus THC's Emax of 55 ± 4%. EG-018's CB1 potency (EC50 = 5.0 nM; 95% CI: 2.1–11.9 nM) is greater than THC's (EC50 = 29.9 nM; 95% CI: 13.7–65.4 nM), representing a 6-fold leftward shift in the concentration-response curve despite lower maximal response.

G-protein activation functional efficacy [35S]GTPγS binding

EG-018 cAMP Inhibition Profile and Receptor Reserve Sensitivity

In forskolin-stimulated cAMP inhibition assays at human CB1 receptors, EG-018 produces an Emax of 43 ± 4% relative to CP55,940 (100%), compared to THC's Emax of 60 ± 5% [1]. EG-018 is markedly less potent than THC in this pathway (EC50 = 30 nM for EG-018 vs. EC50 = 1.5 nM for THC), representing a 20-fold rightward shift in potency. This potency inversion—where EG-018 is more potent than THC in GTPγS binding but less potent in cAMP inhibition—is attributed to high receptor reserve in the cAMP assay system, which amplifies the efficacy difference between the two ligands [1].

cAMP inhibition forskolin-stimulated cAMP receptor reserve

In Vivo Pharmacological Differentiation: EG-018 Exhibits Route-Dependent Behavioral Activity Distinct from THC and JWH-018

In male C57BL/6J mice, EG-018 administered intraperitoneally (i.p.) at 100 mg/kg produced no significant effects in the cannabinoid tetrad assay—locomotor activity, catalepsy, hypothermia, or antinociception—and failed to substitute for or antagonize THC in drug discrimination [1]. This contrasts sharply with THC (ED50 = 3–10 mg/kg i.p. across tetrad endpoints) and JWH-018 (ED50 = 0.3–3 mg/kg i.p.). Following intravenous (i.v.) administration, EG-018 at 56 mg/kg produced hypomotility, catalepsy, and hypothermia, but only catalepsy was reversed by the CB1 antagonist rimonabant (3 mg/kg i.v.), indicating that non-CB1 mechanisms contribute to i.v.-induced effects [1]. EG-018 thus demonstrates negligible brain CB1 receptor occupancy following i.p. administration, a pharmacokinetic anomaly not observed with THC or JWH-018.

in vivo pharmacology cannabinoid tetrad route of administration

Cellular Toxicity Profile: EG-018 Exhibits Higher Neuroblastoma Cytotoxicity Than JWH-018

In MTT viability assays using SH-SY5Y human neuroblastoma cells, EG-018 produced a concentration-dependent decrease in cell viability, whereas JWH-018 showed no reduction in viability across the same concentration range [1]. Specifically, EG-018 at 10 µM reduced SH-SY5Y viability to approximately 70% of control, and at 50 µM reduced viability to approximately 40% of control after 24-hour exposure. In contrast, JWH-018 at concentrations up to 50 µM maintained cell viability at ≥95% of control values. This differential toxicity profile indicates that EG-018 possesses intrinsic cytotoxic properties in neuronal cell models that are absent in JWH-018.

cytotoxicity neuroblastoma SH-SY5Y cells

EG-018 Optimal Application Scenarios: Evidence-Driven Use Cases for Research and Forensic Procurement


CB1 Low-Efficacy Partial Agonist Reference Standard for Signaling Bias Studies

EG-018 serves as an essential reference compound for investigating biased signaling and ligand efficacy determinants at cannabinoid receptors. With a CB1 Emax of 28 ± 3% in GTPγS binding versus 43 ± 4% in cAMP inhibition (relative to CP55,940 = 100%), EG-018 exhibits pathway-dependent efficacy that is both quantifiable and reproducible [1]. This low-efficacy phenotype, coupled with high binding affinity (CB1 Ki = 21 nM), positions EG-018 as a benchmark for calibrating assay sensitivity to partial agonists and for structure-activity relationship studies exploring the molecular basis of CB1 efficacy. The RTI study of 13 EG-018 analogues further validates this compound as a scaffold for developing neutral CB1 antagonists, a long-standing goal in cannabinoid pharmacology [2]. Procurement of EG-018 is indicated for laboratories conducting G-protein-coupled receptor (GPCR) signaling studies, particularly those using BRET-based cAMP biosensors, [35S]GTPγS binding, or pERK AlphaLISA assays where low-efficacy reference standards are required.

Forensic Toxicology Analytical Standard for Seized Material Identification and Urinary Metabolite Confirmation

EG-018 is a validated analytical reference standard for forensic and clinical toxicology laboratories tasked with identifying emerging synthetic cannabinoids in seized materials and biological specimens. The compound has been comprehensively characterized by UHPLC-QTOF-MS, GC-MS, NMR, and FT-IR, with full analytical data packages available for spectral matching [1]. For urine drug testing, pentyl hydroxylated EG-018 (M6) and pentyl carbonylated EG-018 (M8) are established as the primary urinary markers for confirming EG-018 intake, based on human hepatocyte incubation studies (10 µM, 3 h) [2]. Extended microsomal profiling has identified 15 metabolites across six metabolite subgroups, with CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 identified as the major contributing isoenzymes [3]. Procurement of EG-018 analytical standard (e.g., 1000 µg/mL in methanol) enables calibration of LC-MS/MS methods for both parent compound detection in seized materials and metabolite confirmation in urine specimens.

Pharmacokinetic Studies of Route-Dependent CNS Penetration and Brain CB1 Occupancy

EG-018 provides a unique experimental tool for investigating the relationship between route of administration, blood-brain barrier penetration, and CB1 receptor occupancy. In mice, EG-018 at 100 mg/kg i.p. produces no tetrad effects and does not shift THC's ED50 in drug discrimination, indicating negligible brain CB1 receptor occupancy following intraperitoneal injection [1]. In contrast, intravenous administration of 56 mg/kg EG-018 produces measurable hypomotility, catalepsy, and hypothermia [1]. This binary route-dependent behavioral outcome—absent i.p. activity versus present i.v. activity—makes EG-018 an ideal probe compound for studying first-pass metabolism, plasma protein binding, or transporter-mediated efflux that may limit brain exposure of certain synthetic cannabinoids. Researchers investigating the pharmacokinetic determinants of synthetic cannabinoid CNS activity should procure EG-018 specifically for its anomalous i.p. inactivity relative to its in vitro CB1 affinity and i.v. activity.

In Vitro Cytotoxicity and Neurotoxicity Screening in Neuronal Cell Models

EG-018 demonstrates concentration-dependent cytotoxicity in SH-SY5Y neuroblastoma cells, reducing viability to ~70% at 10 µM and ~40% at 50 µM after 24-hour exposure [1]. In contrast, JWH-018 exhibits negligible cytotoxicity under identical conditions. This differential toxicity profile positions EG-018 as a positive control or comparator compound in in vitro neurotoxicity screening panels designed to evaluate emerging synthetic cannabinoids. Procurement of EG-018 for cell-based toxicity studies enables direct benchmarking against JWH-018 (low toxicity control) and facilitates investigation of structure-toxicity relationships within the carbazole-derived SCRA subclass. Researchers conducting MTT, LDH, or apoptosis assays in SH-SY5Y, primary neuronal, or iPSC-derived neural cultures should consider EG-018 as a reference toxicant for validating assay sensitivity to SCRA-induced neuronal injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for EG 018

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.